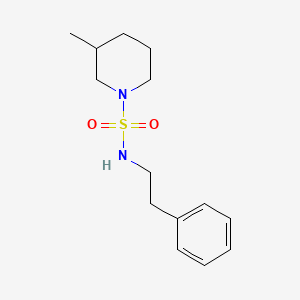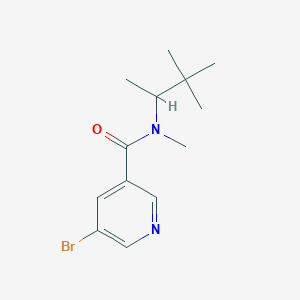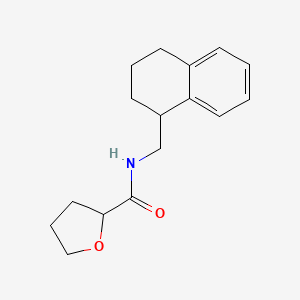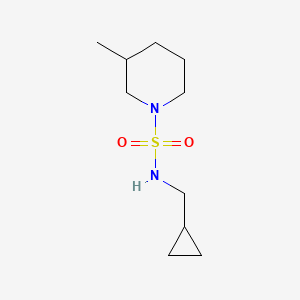
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide, also known as DMF-DMA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has several advantages for lab experiments. It is easy to synthesize, stable, and has potent anticancer activity. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to be relatively non-toxic, making it a safe candidate for further studies. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects fully.
Orientations Futures
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has significant potential for future research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases, including cancer. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used as a tool compound for studying the role of HDACs in cancer and other diseases. Future research can focus on understanding the mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide and identifying new targets for its use. Furthermore, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can be synthesized using a straightforward and robust method. The synthesis involves the reaction of 3-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-ol in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have potent anticancer activity against various cancer cell lines. It acts by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-7-6-8-12(15)9-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDISUCPWGAOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)


![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)





![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)
